tert-butyl N-[(1s,3s)-3-(pyrimidine-2-sulfonyl)cyclobutyl]carbamate
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Overview
Description
tert-Butyl N-[(1s,3s)-3-(pyrimidine-2-sulfonyl)cyclobutyl]carbamate is a complex organic compound that features a tert-butyl group, a pyrimidine-2-sulfonyl moiety, and a cyclobutyl ring
Preparation Methods
The synthesis of tert-butyl N-[(1s,3s)-3-(pyrimidine-2-sulfonyl)cyclobutyl]carbamate typically involves multiple steps, starting with the preparation of the cyclobutyl ring and the pyrimidine-2-sulfonyl group. The tert-butyl group is often introduced using tert-butyl chloroformate in the presence of a base. The reaction conditions usually require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
tert-Butyl N-[(1s,3s)-3-(pyrimidine-2-sulfonyl)cyclobutyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Scientific Research Applications
tert-Butyl N-[(1s,3s)-3-(pyrimidine-2-sulfonyl)cyclobutyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving sulfonyl-containing compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1s,3s)-3-(pyrimidine-2-sulfonyl)cyclobutyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or activation of enzymatic activity. The cyclobutyl ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to tert-butyl N-[(1s,3s)-3-(pyrimidine-2-sulfonyl)cyclobutyl]carbamate include other sulfonyl-containing carbamates and cyclobutyl derivatives. These compounds share similar structural features but differ in their specific functional groups and overall reactivity. The unique combination of the tert-butyl, pyrimidine-2-sulfonyl, and cyclobutyl groups in this compound provides distinct chemical and biological properties that set it apart from other related compounds .
Properties
CAS No. |
2648956-06-1 |
---|---|
Molecular Formula |
C13H19N3O4S |
Molecular Weight |
313.4 |
Purity |
95 |
Origin of Product |
United States |
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